molecular formula C16H22F3N3 B11443119 2-(4-methylpiperidin-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

2-(4-methylpiperidin-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

Cat. No.: B11443119
M. Wt: 313.36 g/mol
InChI Key: GVFMDHDBGULJJR-UHFFFAOYSA-N
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Description

4-METHYL-1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERIDINE is a complex organic compound that features a trifluoromethyl group and a cyclohepta[d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERIDINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of greener solvents and reagents can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-METHYL-1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine)
  • Trifluoromethyl ketones

Uniqueness

4-METHYL-1-[4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-YL]PIPERIDINE is unique due to its specific structural features, such as the combination of a trifluoromethyl group with a cyclohepta[d]pyrimidine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H22F3N3

Molecular Weight

313.36 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

InChI

InChI=1S/C16H22F3N3/c1-11-7-9-22(10-8-11)15-20-13-6-4-2-3-5-12(13)14(21-15)16(17,18)19/h11H,2-10H2,1H3

InChI Key

GVFMDHDBGULJJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(CCCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

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